N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide
Description
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide is a hybrid molecule combining a pyrazole and dihydropyrimidine moiety linked via a butanamide chain. Pyrazole derivatives are well-documented for their pharmacological properties, including antipyretic, analgesic, and antifungal activities .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-18-24(25(33)30(28(18)2)20-12-7-4-8-13-20)27-22(31)14-9-15-29-17-26-21(16-23(29)32)19-10-5-3-6-11-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJOVMTZQLNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCN3C=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that combines elements from pyrazole and pyrimidine derivatives. Its molecular formula is with a molecular weight of approximately 366.42 g/mol. The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Pyrazole moiety | Contains a 1,5-dimethyl group and a phenyl substituent |
| Pyrimidine moiety | Substituted with a phenyl group and an oxo group |
| Functional groups | Amide linkage contributing to its biological activity |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activity. A study demonstrated that such compounds inhibited the growth of Gram-positive and Gram-negative bacteria effectively .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. A series of similar pyrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of specific pathways . The presence of the pyrimidine ring may enhance this activity by facilitating interactions with cellular targets.
Enzyme Inhibition
This compound has been screened for its inhibitory potential against various enzymes. Notably, it was tested against human recombinant alkaline phosphatase and ecto-nucleotidases, showing promising results in inhibiting these enzymes . This suggests potential applications in treating conditions associated with enzyme dysregulation.
Antidiabetic Activity
Recent studies have explored the antihyperglycemic properties of pyrazole derivatives. Compounds structurally related to the target compound were evaluated for their ability to lower blood glucose levels in diabetic models. The findings indicated that these compounds could serve as effective agents in managing diabetes by enhancing insulin sensitivity .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various pyrazole derivatives, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol) was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
A recent investigation assessed the cytotoxic effects of several derivatives on human breast cancer cell lines (MCF7). The study reported that the compound induced cell death at concentrations that were not toxic to normal cells, indicating a selective anticancer effect .
Comparison with Similar Compounds
Structural Features and Crystallography
Core Pyrazole Modifications
The pyrazole ring in the target compound is analogous to derivatives like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (), which has a planar pyrazole ring (mean deviation: 0.007 Å) and a dihedral angle of 50.0° between pyrazole and benzene rings . In contrast, the target compound’s pyrazole is conjugated to a dihydropyrimidine via a flexible butanamide chain, likely altering torsion angles and packing efficiency.
Substituent Variations
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide (): Contains a nitro-substituted phenyl group, contributing to strong hydrogen bonding (N–H∙∙∙O, R₂²(10) motifs) . The target’s dihydropyrimidine may form similar H-bonds but with additional π-π interactions due to its fused ring system.
Dihydropyrimidine Integration
The DHPM unit in the target compound is absent in most analogues. Similar pyrimidine-containing structures, such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (), exhibit enhanced bioactivity due to hydrogen bonding and planar aromaticity . This suggests the DHPM moiety in the target compound could improve binding affinity in enzymatic targets.
Intermolecular Interactions and Crystal Packing
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
